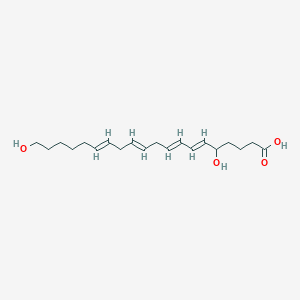
5,20-Dihete
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,20-Dihete is a polyunsaturated fatty acid derivative. It is part of the eicosanoid family, which includes various biologically active lipids derived from arachidonic acid. These compounds play significant roles in inflammation, immunity, and other physiological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,20-Dihete typically involves the oxidation of arachidonic acid. This process can be catalyzed by enzymes such as lipoxygenases or cytochrome P450 monooxygenases. The reaction conditions often require the presence of cofactors like NADPH and specific reaction environments to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms to produce the necessary enzymes for the oxidation of arachidonic acid. This method can be more sustainable and cost-effective compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5,20-Dihete undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Functional groups on the molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen in the presence of enzymes.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Enzymes like lipoxygenases or chemical catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, which can have distinct biological activities .
Wissenschaftliche Forschungsanwendungen
5,20-Dihete has numerous applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific receptors on cell surfaces, such as the OXE receptor. This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include enzymes involved in the metabolism of arachidonic acid and other signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxo-6,8,11,14-eicosatetraenoic acid: Another eicosanoid with potent proinflammatory properties.
20-Hydroxy-5,8,11,14-eicosatetraenoic acid: Known for its role in vascular function and inflammation.
Uniqueness
5,20-Dihete is unique due to its dual hydroxylation, which imparts distinct biological activities compared to other eicosanoids. This dual functionality allows it to participate in more diverse and complex signaling pathways .
Eigenschaften
CAS-Nummer |
107373-23-9 |
|---|---|
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(6E,8E,11E,14E)-5,20-dihydroxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c21-18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19(22)16-14-17-20(23)24/h2-5,8,10,12,15,19,21-22H,1,6-7,9,11,13-14,16-18H2,(H,23,24)/b4-2+,5-3+,10-8+,15-12+ |
InChI-Schlüssel |
IWYJGYZCHKEPCK-BHCYBMAPSA-N |
SMILES |
C(CCC=CCC=CCC=CC=CC(CCCC(=O)O)O)CCO |
Isomerische SMILES |
C(CC/C=C/C/C=C/C/C=C/C=C/C(CCCC(=O)O)O)CCO |
Kanonische SMILES |
C(CCC=CCC=CCC=CC=CC(CCCC(=O)O)O)CCO |
Synonyme |
5,20-diHETE 5,20-dihydroxy-6,8,11,14-eicosatetraenoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


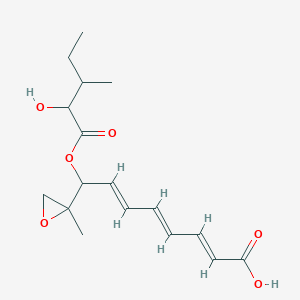
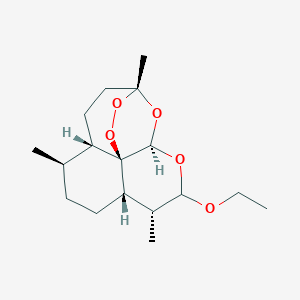
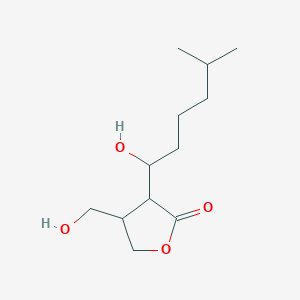
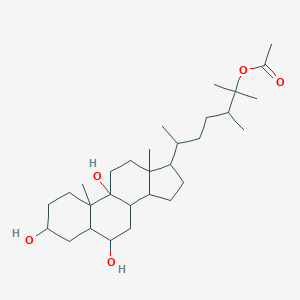
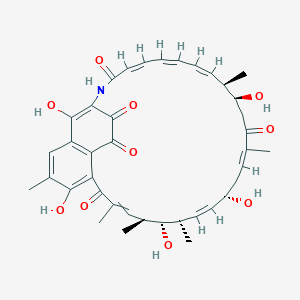
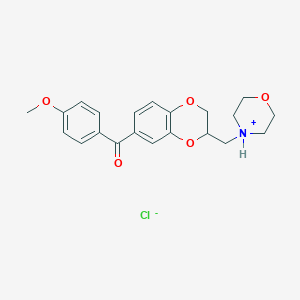
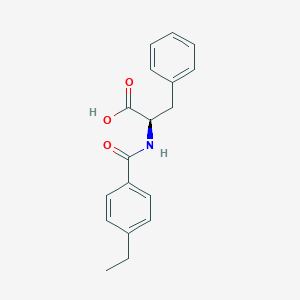
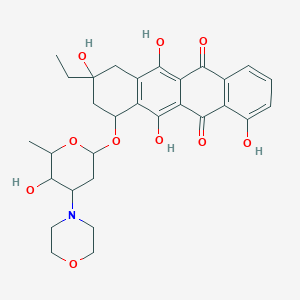
![N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B218120.png)
![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)

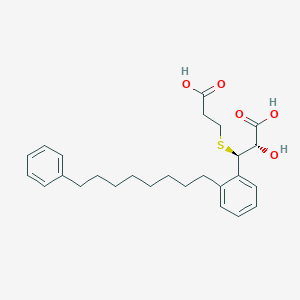
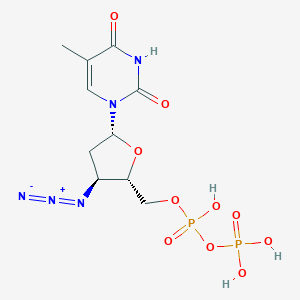
![[(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B218154.png)
